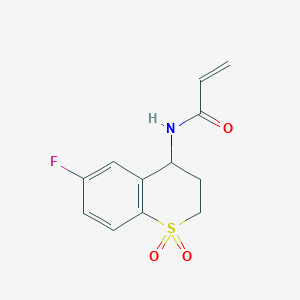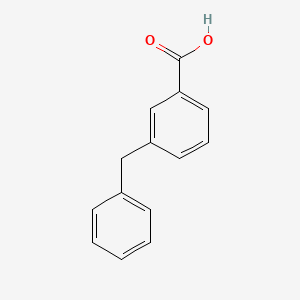![molecular formula C19H19N3 B2906607 6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 612051-55-5](/img/structure/B2906607.png)
6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse pharmacological activities, including antiviral, cytotoxic, and multidrug resistance-modulating properties . The structure of this compound consists of a fused indole and quinoxaline ring system, which contributes to its unique chemical and biological properties.
作用机制
Target of Action
The primary targets of 6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline are DNA molecules . This compound is known to intercalate into the DNA helix , disrupting processes vital for DNA replication .
Mode of Action
This compound interacts with its targets by intercalating into the DNA helix . This interaction disrupts the normal functioning of DNA, leading to changes in the DNA structure and function .
Biochemical Pathways
The compound’s interaction with DNA affects the DNA replication pathway . By intercalating into the DNA helix, it disrupts the processes that are vital for DNA replication . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Its high solubility (>27 M in acetonitrile) suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the disruption of DNA replication, leading to cell death . This makes it potentially useful as a cytotoxic agent, particularly against cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and reduction potential can be affected by the solvent used . In acetonitrile, it exhibits remarkable stability (99.86% capacity retention over 49.5 h (202 cycles) of H-cell cycling) and a low reduction potential (−2.01 V vs Fc/Fc+) .
生化分析
Biochemical Properties
6-Butyl-9-methyl-6H-indolo[2,3-b]quinoxaline has shown good binding affinity to DNA . This interaction is predominantly through DNA intercalation , a process that disrupts vital processes for DNA replication . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in DNA replication.
Cellular Effects
The cytotoxic effects of this compound have been evaluated against various human cancer cell lines . It has shown moderate cytotoxicity against human reproductive organ cell lines . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves intercalation into the DNA helix . This disrupts processes vital for DNA replication . It may also involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
This compound exhibits remarkable stability, with 99.86% capacity retention over 49.5 hours (202 cycles) of H-cell cycling . This suggests that it may have long-term effects on cellular function observed in in vitro or in vivo studies.
准备方法
The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives typically involves the condensation of 1,2-diaminobenzene (or o-phenylenediamine) with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . Modern methods have also been developed, such as Ru(II)-catalyzed tandem ortho-C–H functionalization reactions of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation . These methods provide high yields and are efficient for industrial production.
化学反应分析
6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.
Cyclization: Intramolecular cyclization reactions can be used to form additional ring structures, enhancing the compound’s complexity and biological activity .
科学研究应用
6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
相似化合物的比较
6-butyl-9-methyl-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives, such as:
6H-indolo[2,3-b]quinoxaline: The parent compound with similar DNA intercalating properties.
9-fluoro-6H-indolo[2,3-b]quinoxaline: A derivative with enhanced cytotoxic activity due to the presence of a fluorine atom.
6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline: Known for its low reduction potential and high solubility, making it suitable for electronic applications.
These comparisons highlight the unique properties of this compound, such as its specific substituents that contribute to its distinct biological and chemical activities.
属性
IUPAC Name |
6-butyl-9-methylindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-3-4-11-22-17-10-9-13(2)12-14(17)18-19(22)21-16-8-6-5-7-15(16)20-18/h5-10,12H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSWGYZPJMXDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-phenoxypropanamide](/img/structure/B2906524.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2906529.png)
![N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide](/img/structure/B2906530.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one](/img/structure/B2906532.png)
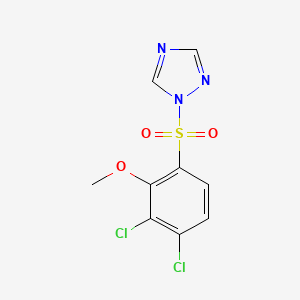
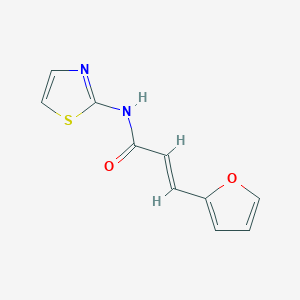
![N-(4-chloro-2-fluorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2906538.png)
![Dimethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,5-dicarboxylate](/img/new.no-structure.jpg)
![7-butyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2906541.png)
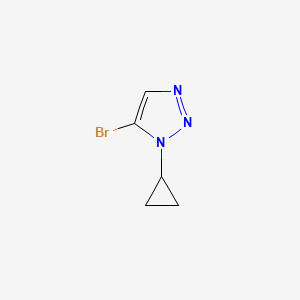
![(4Z)-4-[(furan-2-yl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B2906543.png)
